molecular formula C15H13ClN4O2 B11995122 N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide

N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide

Cat. No.: B11995122
M. Wt: 316.74 g/mol
InChI Key: JHMMWOJWYKVRNB-GIJQJNRQSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated aromatic ring, a pyridine moiety, and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    Acylation Reaction: The hydrazone intermediate is then reacted with N-(3-chloro-4-methylphenyl)glycine chloride in the presence of a base such as triethylamine. This step involves the formation of the final acetamide product through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Reduced hydrazino derivatives.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide
  • N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide
  • N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)propionamide

Uniqueness

N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide is unique due to its specific substitution pattern on the aromatic ring and the presence of both a pyridine and a hydrazino group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H13ClN4O2

Molecular Weight

316.74 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-N'-[(E)-pyridin-3-ylmethylideneamino]oxamide

InChI

InChI=1S/C15H13ClN4O2/c1-10-4-5-12(7-13(10)16)19-14(21)15(22)20-18-9-11-3-2-6-17-8-11/h2-9H,1H3,(H,19,21)(H,20,22)/b18-9+

InChI Key

JHMMWOJWYKVRNB-GIJQJNRQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CN=CC=C2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CN=CC=C2)Cl

Origin of Product

United States

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